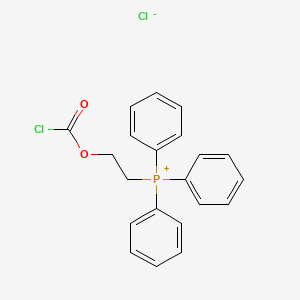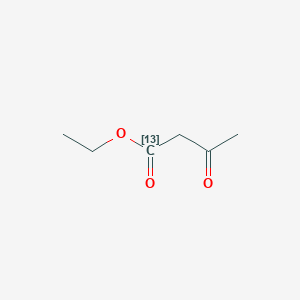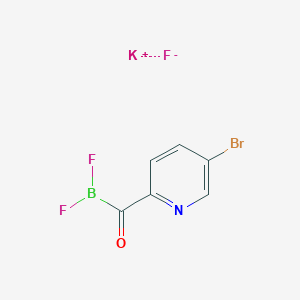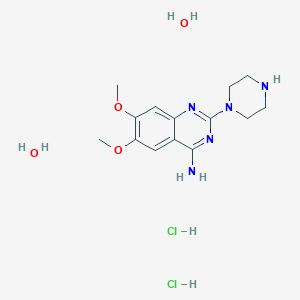
Iris 7-WS carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iris 7-WS carboxylic acid, also known as 2-{2-{2-[4-(4-Carboxybutyrylamino)phenoxy]-3-{2-[1-(hex-5-ynyl)-1,3-dihydro-3,3-dimethyl-5-sulfoindol-2-ylidene]ethylidene}cyclohex-1-enyl}vinyl}-1-(hex-5-ynyl)-3,3-dimethyl-3H-indolium-5-sulfonate monopotassium salt, is a complex organic compound with a molecular weight of 1000.27 g/mol . It is known for its fluorescence properties, with excitation and emission wavelengths of 777 nm and 796 nm, respectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Iris 7-WS carboxylic acid involves multiple steps, including the coupling of various organic intermediates. The key steps include the formation of the indolium core, the attachment of the sulfonate and carboxylic acid groups, and the final coupling to form the complete structure .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Iris 7-WS carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Iris 7-WS carboxylic acid has several scientific research applications, including:
Chemistry: Used as a fluorescent dye for detecting various chemical species.
Biology: Employed in imaging techniques to study biological processes at the cellular level.
Industry: Utilized in the development of advanced materials and sensors
Mécanisme D'action
The mechanism of action of Iris 7-WS carboxylic acid involves its ability to fluoresce under specific conditions. The compound can be activated at the carboxy group for coupling purposes, allowing it to bind to various targets. This property makes it useful in imaging and detection applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other heptamethine cyanine dyes such as IR-775 chloride, Cyanine 5 Phosphoramidite, and IR-806 .
Uniqueness
Iris 7-WS carboxylic acid is unique due to its specific fluorescence properties and its ability to be activated at the carboxy group for coupling purposes. This makes it particularly useful in applications requiring high sensitivity and specificity .
Propriétés
Numéro CAS |
1356154-86-3 |
|---|---|
Formule moléculaire |
C53H58KN3O10S2 |
Poids moléculaire |
1000.3 g/mol |
Nom IUPAC |
potassium;(2E)-2-[(2E)-2-[2-[4-(4-carboxybutanoylamino)phenoxy]-3-[(E)-2-(1-hex-5-ynyl-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-hex-5-ynyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C53H59N3O10S2.K/c1-7-9-11-13-33-55-45-29-27-41(67(60,61)62)35-43(45)52(3,4)47(55)31-21-37-17-15-18-38(51(37)66-40-25-23-39(24-26-40)54-49(57)19-16-20-50(58)59)22-32-48-53(5,6)44-36-42(68(63,64)65)28-30-46(44)56(48)34-14-12-10-8-2;/h1-2,21-32,35-36H,9-20,33-34H2,3-6H3,(H3-,54,57,58,59,60,61,62,63,64,65);/q;+1/p-1 |
Clé InChI |
YQXFZXZEZDXDBU-UHFFFAOYSA-M |
SMILES isomérique |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=C(N4CCCCC#C)C=CC(=C5)S(=O)(=O)[O-])(C)C)/CCC3)OC6=CC=C(C=C6)NC(=O)CCCC(=O)O)CCCCC#C)C.[K+] |
SMILES canonique |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=C(C(=CC=C4C(C5=C(N4CCCCC#C)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)OC6=CC=C(C=C6)NC(=O)CCCC(=O)O)CCCCC#C)C.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene](/img/structure/B12057290.png)
![Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B12057308.png)


![Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene]](/img/structure/B12057319.png)
![3-(tert-butylsulfanyl)-6-methyl-4-{[(E)-(4-methylphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12057323.png)






